molecular formula C6H2Br4O2 B147477 Tetrabromocatechol CAS No. 488-47-1

Tetrabromocatechol

Cat. No.: B147477
CAS No.: 488-47-1
M. Wt: 425.69 g/mol
InChI Key: OAUWOBSDSJNJQP-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Tetrabromocatechol has been found to interact with various enzymes and proteins. For instance, it has been used to chelate mononuclear cobalt(III) complexes with various nitrogen-donor ancillary ligands . The nature of these interactions involves the formation of cobalt-dioxolene adducts .

Cellular Effects

It has been found that the photolysis of this compound on titanium dioxide produced surface-modified titanium dioxide, which showed higher activity than bare titanium dioxide in the aerobic conversion of toluene to benzaldehyde under visible light irradiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with titanium dioxide. When this compound is added to titanium dioxide dispersed in toluene, the titanium dioxide powder becomes orange in color due to the complex formation between this compound and titanium dioxide on the surface . The this compound is then decomposed by visible light irradiation, and colorless titanium dioxide powder is obtained .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in the context of its interaction with titanium dioxide. After the decomposition of this compound by visible light irradiation, the resulting colorless titanium dioxide powder showed higher activity than bare titanium dioxide in the aerobic conversion of toluene to benzaldehyde .

Metabolic Pathways

It has been found to interact with cobalt(III) complexes in the formation of cobalt-dioxolene adducts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabromocatechol can be synthesized through the bromination of catechol. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The process is carried out under controlled conditions to ensure the selective bromination of the catechol ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated control systems helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetrabromocatechol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form less brominated catechols or other reduced products.

    Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include brominated quinones, less brominated catechols, and substituted catechols with different functional groups.

Scientific Research Applications

Tetrabromocatechol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

    Tetrachlorocatechol: A chlorinated derivative of catechol with similar chemical properties.

    Tetrafluorocatechol: A fluorinated derivative with distinct reactivity due to the presence of fluorine atoms.

    Tetraiodocatechol: An iodinated derivative with unique properties influenced by the larger iodine atoms.

Comparison: Tetrabromocatechol is unique due to the presence of bromine atoms, which impart specific reactivity and stability to the compound. Compared to its chlorinated, fluorinated, and iodinated counterparts, this compound exhibits different redox potentials and coordination behavior, making it suitable for specific applications in chemistry and industry.

Properties

IUPAC Name

3,4,5,6-tetrabromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUWOBSDSJNJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060073
Record name 1,2-Benzenediol, 3,4,5,6-tetrabromo-
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Molecular Weight

425.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-47-1
Record name 3,4,5,6-Tetrabromo-1,2-benzenediol
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Record name Tetrabromocatechol
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Record name 488-47-1
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Record name 488-47-1
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Record name 1,2-Benzenediol, 3,4,5,6-tetrabromo-
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Record name Tetrabromopyrocatechol
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Record name TETRABROMOCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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